REACTION_CXSMILES
|
[CH2:1]([NH:3][CH2:4][C:5](=[CH2:7])[CH3:6])[CH3:2].[CH3:8][O:9][SiH:10]([O:13][CH3:14])[O:11][CH3:12]>[Pt]>[CH2:1]([NH:3][CH2:4][CH:5]([CH3:6])[CH2:7][Si:10]([O:13][CH3:14])([O:11][CH3:12])[O:9][CH3:8])[CH3:2]
|
Name
|
|
Quantity
|
489 kg
|
Type
|
reactant
|
Smiles
|
C(C)NCC(C)=C
|
Name
|
|
Quantity
|
1425 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
725 kg
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was agitated at 50° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under 105° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the contents were heated to 110° C. for one hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The low boiling byproducts were then removed by overhead stripping
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
ADDITION
|
Details
|
approximately 60 L of methanol were added
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC(C[Si](OC)(OC)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | ||
AMOUNT: MASS | 1638 kg | |
YIELD: CALCULATEDPERCENTYIELD | 150% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |